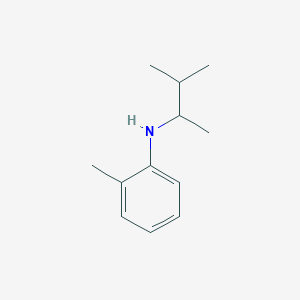
2-methyl-N-(3-methylbutan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(3-methylbutan-2-yl)aniline is an organic compound with the molecular formula C12H19N. It is a secondary amine, characterized by the presence of an aniline group substituted with a 2-methyl and a 3-methylbutan-2-yl group. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(3-methylbutan-2-yl)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 2-methylaniline with 3-methylbutan-2-yl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(3-methylbutan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
2-methyl-N-(3-methylbutan-2-yl)aniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drug candidates.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-methyl-N-(3-methylbutan-2-yl)aniline involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-(2-methylpentan-2-yl)aniline
- 4-methyl-N-(3-methylbutan-2-yl)aniline
- 2-ethyl-N-(3-methylbutan-2-yl)aniline
Uniqueness
2-methyl-N-(3-methylbutan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of sterically hindered amines and as a precursor for various chemical transformations .
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
2-methyl-N-(3-methylbutan-2-yl)aniline |
InChI |
InChI=1S/C12H19N/c1-9(2)11(4)13-12-8-6-5-7-10(12)3/h5-9,11,13H,1-4H3 |
InChI Key |
QQRPWTQVJGSRIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-(chlorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13255445.png)
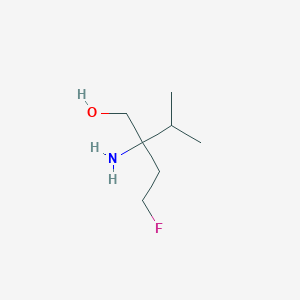
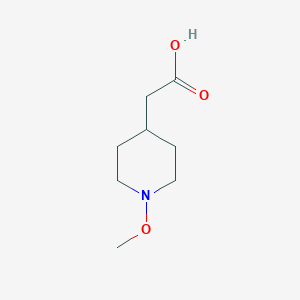
amine](/img/structure/B13255479.png)
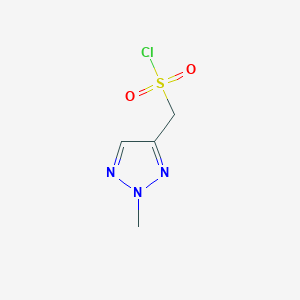

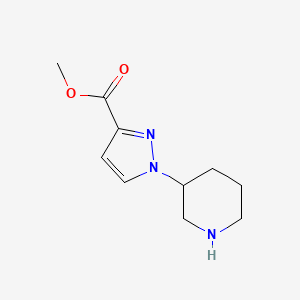

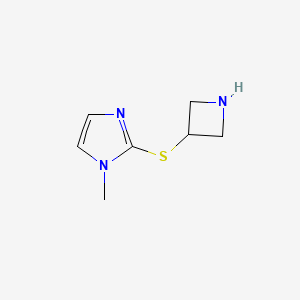
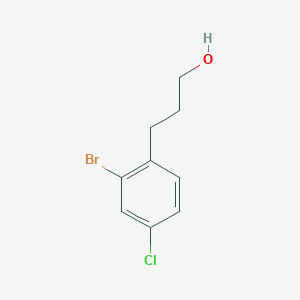
![1-[4-(1-Methyl-1H-imidazol-5-yl)phenyl]ethan-1-one](/img/structure/B13255519.png)


